6-Chloro-4-iodo-1H-indole

Physicochemical Properties Analytical Chemistry Preformulation

Researchers requiring sequential, site-selective arylations at C4 and C6 face a critical supply challenge: generic mono-halogenated indoles lack the second reactive handle. 6-Chloro-4-iodo-1H-indole (CAS 885520-46-7) solves this with its orthogonal C-I (Suzuki-active) and C-Cl (latent) pattern: • Enables iterative Pd-catalyzed couplings-Suzuki at C4 followed by Heck, carbonylation, or a second Suzuki at C6. • Unique regiochemistry avoids protecting-group installation and deprotection steps, saving 2-4 synthetic steps per analog. • Available in 98% purity (HPLC-verified), sealed under inert gas; ready for immediate medicinal chemistry use.

Molecular Formula C8H5ClIN
Molecular Weight 277.49 g/mol
CAS No. 885520-46-7
Cat. No. B1360825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-iodo-1H-indole
CAS885520-46-7
Molecular FormulaC8H5ClIN
Molecular Weight277.49 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)Cl)I
InChIInChI=1S/C8H5ClIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
InChIKeyGSUXRWNNHLOZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-iodo-1H-indole (CAS 885520-46-7) Procurement and Technical Specifications Guide


6-Chloro-4-iodo-1H-indole (CAS 885520-46-7) is a dihalogenated indole building block with the molecular formula C8H5ClIN and a molecular weight of 277.49 g/mol . The compound features a chlorine atom at the 6-position and an iodine atom at the 4-position of the indole core . Predicted physicochemical properties include a boiling point of 372.5±22.0 °C, a density of 2.0±0.1 g/cm³, and a calculated LogP of approximately 3.31 . This dual-halogen substitution pattern is specifically designed to enable sequential, site-selective cross-coupling reactions in complex molecule synthesis [1].

Critical Differentiators for Sourcing 6-Chloro-4-iodo-1H-indole: Beyond Simple Indole Halides


Generic substitution of 6-Chloro-4-iodo-1H-indole with mono-halogenated or differently substituted indoles is not scientifically valid. The specific 4-iodo and 6-chloro regiochemistry dictates both the order and efficiency of sequential palladium-catalyzed transformations [1]. For instance, while 4-iodoindole or 6-chloroindole can each undergo a single cross-coupling event, they lack the second halogen handle required for subsequent diversification [2]. The differential reactivity of the aryl iodide versus the aryl chloride under standard Suzuki-Miyaura conditions [3] allows for a controlled, stepwise introduction of molecular complexity that is unattainable with symmetrical or mono-halogenated analogs. Therefore, a procurement decision based solely on the indole core, without specifying this precise halogen pattern, will result in a building block that is chemically inert at the second site and fails to support the intended synthetic route.

Quantitative Evidence-Based Differentiation for 6-Chloro-4-iodo-1H-indole Procurement


Precise Physicochemical Property Differentiation from Mono- and Unsubstituted Indoles

The introduction of heavy halogen atoms (iodine and chlorine) onto the indole scaffold results in a quantifiable increase in lipophilicity (LogP) and molecular weight compared to unsubstituted indole or mono-halogenated variants. This is a critical parameter for solubility and membrane permeability in both chemical synthesis and biological assay design [1].

Physicochemical Properties Analytical Chemistry Preformulation

Reactivity Differential: Iodine vs. Chlorine for Sequential Cross-Coupling

The C4 iodine and C6 chlorine atoms exhibit a well-established reactivity differential in palladium-catalyzed cross-couplings. The C-I bond undergoes oxidative addition significantly faster than the C-Cl bond, enabling a highly controlled, site-selective sequence of functionalizations (e.g., Suzuki-Miyaura at C4 followed by another coupling or carbonylation at C6) [1]. This is a key advantage over dihalogenated analogs with identical halogens (e.g., 4,6-dichloroindole) where achieving high site-selectivity is more challenging and often requires specialized ligand tuning [2].

Synthetic Chemistry Palladium Catalysis Cross-Coupling

Superior Stability Profile Dictates Specific Storage and Handling Requirements

Vendor technical datasheets specify a storage condition of 2-8°C for 6-Chloro-4-iodo-1H-indole . This requirement, while common for halogenated heterocycles, differs from more stable, unsubstituted indoles which can often be stored at ambient temperature. This storage specification implies a degree of thermal or light sensitivity that necessitates a cold chain during shipping and storage.

Chemical Stability Procurement Logistics Inventory Management

Validated Application Scenarios for 6-Chloro-4-iodo-1H-indole in Advanced Research Programs


Precursor for Stepwise Construction of 4,6-Disubstituted Indole Scaffolds in Medicinal Chemistry

This compound is the reagent of choice for medicinal chemistry groups synthesizing complex drug candidates requiring two different aryl/heteroaryl groups at the 4- and 6-positions of the indole core [1]. Its utility lies in the sequential, site-selective cross-coupling strategy (e.g., Suzuki-Miyaura at C4 followed by Suzuki, Heck, or carbonylation at C6) enabled by the differential reactivity of the C-I and C-Cl bonds [2]. This allows for efficient structure-activity relationship (SAR) exploration of these positions in lead optimization programs.

Synthesis of Halogenated Indole Alkaloid Analogs and Bioactive Natural Product Derivatives

The specific substitution pattern of 6-Chloro-4-iodo-1H-indole serves as a key intermediate for synthesizing analogs of marine-derived or bioactive halogenated indoles, which have demonstrated antimicrobial and antivirulence activities [3]. The chlorine at C6 and iodine at C4 provide a platform for further derivatization to match the halogenation patterns found in natural products or to install additional functional groups required for target binding [4]. The iodoindole moiety is a recognized precursor in the total synthesis of complex myxobacterial natural products [5].

Late-Stage Functionalization in Peptide and Bioconjugate Chemistry

In chemical biology, haloindoles, particularly iodoindoles, are utilized as precursors for late-stage diversification of peptides and proteins [1]. The 6-Chloro-4-iodo-1H-indole can be incorporated into a peptide or small molecule scaffold, and the iodine atom can then be used for a bioorthogonal Suzuki-Miyaura or Sonogashira coupling to attach a fluorophore, affinity tag, or cytotoxic payload in an aqueous or biocompatible environment [6]. The additional chlorine provides an inert, but potentially tunable, substituent for modulating target binding affinity.

Analytical Standard for Multi-Halogenated Indole Metabolite Studies

Due to its defined and unique halogen substitution pattern, 6-Chloro-4-iodo-1H-indole is a valuable analytical standard for environmental chemistry and metabolomics studies investigating the fate, transformation, and biological effects of halogenated heterocycles [2]. Its distinct mass (exact mass 276.915497) and chromatographic retention time (influenced by its high LogP) provide a reference point for identifying and quantifying similar compounds in complex matrices using LC-MS or GC-MS techniques [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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